molecular formula C13H11N3O2S2 B4626434 N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide

N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide

Cat. No. B4626434
M. Wt: 305.4 g/mol
InChI Key: HHAVBLIZAUKPCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic thiophene derivatives. For instance, the synthesis of related compounds includes the use of 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, with variations in the substituents leading to diverse chemical structures with potential anticancer activity (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds containing thiophene and oxadiazole units is characterized by X-ray diffraction studies. For example, a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, demonstrated a crystal structure stabilized by various hydrogen bonds and π-π interactions, highlighting the importance of these interactions in the molecular assembly of such compounds (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide and similar compounds involves interactions with various reagents, leading to the formation of new derivatives. For instance, the reaction of carbon disulfide with active methylenes has been explored to yield novel thiophene and thieno[2,3-b]thiophene derivatives, demonstrating the versatility of thiophene compounds in chemical synthesis (Mohareb et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, are crucial for understanding their potential applications. The synthesis and characterization of similar compounds, such as 4,4-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, have provided insights into their high densities and unique crystal structures, contributing to the knowledge of their physical characteristics (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties of thiophene and oxadiazole derivatives are influenced by their molecular structure, which affects their reactivity and potential applications. The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides showcases the complex reactions involved in producing such compounds and highlights their diverse chemical properties (Gein et al., 2017).

Scientific Research Applications

Synthesis and Anticancer Activity

One of the primary applications of thiophene and oxadiazole derivatives lies in their potential for anticancer activity. A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting the significance of oxadiazole and thiophene moieties in developing new anticancer agents (Ravinaik et al., 2021).

Chemical Synthesis and Scalability

The development of scalable synthesis methods for thiophene-containing compounds is critical for their application in research and industry. Scott et al. (2006) described a scalable synthesis for a VEGFR inhibitor that highlights the importance of developing efficient synthetic routes for complex molecules, potentially including N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide (Scott et al., 2006).

Functional Materials

Thiophene derivatives have also found applications in the development of functional materials. Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups, showcasing the utility of thiophene derivatives in enhancing the sensing and magnetic properties of materials (Wang et al., 2016).

Antimicrobial Agents

Compounds with thiophene and oxadiazole structures have been explored for their antimicrobial properties as well. Desai et al. (2011) synthesized a series of compounds with potential antimicrobial activity, indicating the broader pharmacological applications of thiophene and oxadiazole derivatives (Desai et al., 2011).

properties

IUPAC Name

N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-16(13(17)10-5-3-7-20-10)8-11-14-12(15-18-11)9-4-2-6-19-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVBLIZAUKPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide

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